molecular formula C9H15N3 B13307217 Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine

Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine

Katalognummer: B13307217
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: GCECXZOKVDMQIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Alkylation: The pyrimidine ring is then alkylated using an appropriate alkylating agent, such as methyl iodide, under basic conditions to introduce the methyl group.

    Substitution: The isopropyl group is introduced through a substitution reaction using isopropyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of alkyl-substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agricultural Chemistry: The compound is explored for its fungicidal and herbicidal properties.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminopyrimidine: A compound with similar structural features but different functional groups.

    4-Methyl-2-pyrimidinamine: Another pyrimidine derivative with a methyl group at a different position.

Uniqueness

Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H15N3

Molekulargewicht

165.24 g/mol

IUPAC-Name

N-methyl-1-(4-propan-2-ylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C9H15N3/c1-7(2)8-4-5-11-9(12-8)6-10-3/h4-5,7,10H,6H2,1-3H3

InChI-Schlüssel

GCECXZOKVDMQIA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC(=NC=C1)CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.